molecular formula C10H12O3 B126605 Ethyl 4-hydroxyphenylacetate CAS No. 17138-28-2

Ethyl 4-hydroxyphenylacetate

Cat. No. B126605
CAS RN: 17138-28-2
M. Wt: 180.2 g/mol
InChI Key: HYUPPKVFCGIMDB-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxyphenylacetate is a chemical compound that is related to various research areas, including the synthesis of enantiomerically pure α-hydroxy and α-amino acid esters, hydroxamic acids, ureas, and other organic molecules. It is structurally characterized by the presence of an ethoxy carbonyl group attached to a phenyl ring that is substituted with a hydroxyl group. This compound is of interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis.

Synthesis Analysis

The synthesis of compounds related to ethyl 4-hydroxyphenylacetate involves various strategies. For instance, ethyl 2,4-dioxo-4-phenylbutyrate serves as a versatile intermediate for preparing enantiomerically pure α-hydroxy and α-amino acid esters, which are homophenylalanine derivatives, through a Pt-cinchona catalyzed enantioselective hydrogenation and subsequent crystallization . Another synthesis approach involves the Lossen rearrangement mediated by ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the synthesis of hydroxamic acids and ureas from carboxylic acids, which is notable for its good yields and lack of racemization . Additionally, the enzymatic hydroxylation of 4-ethylphenol by p-cresol methylhydroxylase produces optically active 1-(4'-hydroxyphenyl)ethanol, which is related to the target compound .

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 4-hydroxyphenylacetate has been characterized using various spectroscopic techniques. For example, ethyl-2-(4-aminophenoxy)acetate was characterized by NMR spectroscopy and X-ray single crystal structure determination, revealing its triclinic crystal system and the importance of non-covalent interactions in its molecular packing . Similarly, the crystal structure of ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl)vinyl]phenoxy}acetate was solved, showing a nearly coplanar arrangement of carbon and oxygen atoms and a two-dimensional layer structure formed through intermolecular hydrogen bonds and C-H···π interactions .

Chemical Reactions Analysis

Ethyl 4-hydroxyphenylacetate and its related compounds undergo various chemical reactions. An unexpected Pummerer rearrangement was observed in the synthetic route to ethyl (2'-hydroxy-4',5'-methylenedioxyphenyl)acetate, providing an alternative approach to 2,3-dimethylthiobenzofurans . The synthesis of ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propionate from L-tyrosine involved O-benzylation, diazotization, O-ethylation, esterification, and catalytic hydrogenated debenzylation . Additionally, the Williamson etherization reaction was used to synthesize 4-ethoxyphenylacetic acid from 4-hydroxyphenylacetic acid, demonstrating the versatility of etherification reactions in the synthesis of such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-hydroxyphenylacetate and related compounds are influenced by their molecular structure. For instance, the crystal structure analysis of ethyl-2-(4-aminophenoxy)acetate provided insights into its non-covalent interactions, which are crucial for its molecular packing and stability . The synthesis of 3-ethoxy-4-ethoxycarbonylphenylacetic acid from 4-methylsalicylic acid involved simultaneous esterification and etherification, highlighting the influence of functional groups on the compound's reactivity and properties . The overall yields and reaction conditions reported in these syntheses reflect the efficiency and environmental considerations of the synthetic methods used .

Scientific Research Applications

Anti-inflammatory Applications

Ethyl 4-hydroxyphenylacetate has been utilized in the synthesis of anti-inflammatory compounds. For instance, it was involved in the synthesis of 1,2,4-triazole derivatives which exhibited anti-inflammatory activity, comparable to Ibuprofen (Virmani & Hussain, 2014). Additionally, its derivatives, particularly oxadiazoles, have shown varying degrees of anti-inflammatory effects in experimental studies (Virmani & Hussain, 2014).

Analytical Chemistry Applications

In analytical chemistry, Ethyl 4-hydroxyphenylacetate has been used in the determination of monoamine metabolites in human lumbar cerebrospinal fluid, employing techniques like high-performance liquid chromatography (Krstulović et al., 1982).

Organic Synthesis and Molecular Structure Studies

This compound is also significant in organic synthesis. For example, it was synthesized from 4-hydroxyphenylacetic acid via the Williamson etherization reaction (Sun Na-bo, 2006). Moreover, its derivatives were studied for their crystal and molecular structures, providing valuable insights for chemical research (Kaur et al., 2012).

Metallomesogens Synthesis

Ethyl 4-hydroxyphenylacetate has played a role in the synthesis of new metallomesogens. These are used to produce copper(II) metallomesogenic complexes, contributing to material science and engineering (Kovganko & Kovganko, 2013).

Bioactive Potentials and Medical Applications

In the field of bioactive potentials and medical applications, derivatives of Ethyl 4-hydroxyphenylacetate have been studied. For example, its involvement in the synthesis of derivatives with anti-arthritic potential was noted (Costa et al., 2012). Furthermore, compounds isolated from mollusks showed anti-inflammatory activities, where Ethyl 4-hydroxyphenylacetate derivatives were a part of the compound structure (Chakraborty & Joy, 2019).

Safety And Hazards

Ethyl 4-hydroxyphenylacetate can cause skin irritation and serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Protective equipment should be worn when handling this compound .

Future Directions

Ethyl 4-hydroxyphenylacetate has potential applications in the pharmaceutical, food, cosmetic, and functional material industries . It demonstrates significant potential for catechol production because it can be easily expressed, is highly active, and exhibits ortho-hydroxylation activity toward a broad spectrum of phenol substrates . Future research may focus on studying its structure–activity relationship, improving its properties, and developing a robust system for its synthesis .

properties

IUPAC Name

ethyl 2-(4-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6,11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUPPKVFCGIMDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066165
Record name Benzeneacetic acid, 4-hydroxy-, ethyl ester
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Ethyl 4-hydroxyphenylacetate

CAS RN

17138-28-2
Record name Ethyl 4-hydroxyphenylacetate
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Record name Ethyl 4-hydroxyphenylacetate
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Record name Benzeneacetic acid, 4-hydroxy-, ethyl ester
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Record name Benzeneacetic acid, 4-hydroxy-, ethyl ester
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Record name Ethyl 4-hydroxyphenylacetate
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Record name ETHYL 4-HYDROXYPHENYLACETATE
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Synthesis routes and methods I

Procedure details

A mixture of 4-hydroxyphenylacetic acid (9.12 g, 0.06 mol), absolute ethanol (50 mL) and SOCl2 (2 mL, 0.028 mol) was refluxed for 3 hours. The residue was cooled, diluted with ethyl acetate (200 mL), washed first with dilute aqueous sodium bicarbonate (100 mL and then twice with water (100 mL), then was dried over anhydrous MgSO4, filtered and evaporated in vacuo. Ethyl 4-hydroxyphenylacetate was obtained as an oil.
Quantity
9.12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Hydroxyphenylacetic acid (50.0 g) is dissolved in ethanol (400 ml) and thereto is added conc. sulfuric acid (0.5 ml). The mixture is refluxed with stirring, and ethanol is distilled off to give ethyl 4-hydroxyphenylacetate (60 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixed solution comprising 4-hydroxyphenylacetic acid (150.0 g), toluene (250 ml), ethanol (150 ml), and p-toluenesulfonic acid (50 g) was refluxed with stirring for 3 hours. The reaction mixture was washed with aqueous sodium hydrogencarbonate solution, dried over sodium sulfate anhydride, and then concentrated under a vacuum to yield 164.3 g of oily ethyl 4-hydroxyphenylacetate. This material was subjected to a reaction identical to that of Reference Example 1, thereby yielding 138.2 g of oily ethyl 4-hydroxy-3-methallylphenylacetate. In a manner identical to Reference Examples 2 and 3, this material was successively subjected to catalytic reduction, benzylation, and hydrolysis reactions, thereby yielding 70.4 g of 4-benzyloxy-3-isobutylphenylacetic acid. As in the case of Example 3, this material (1.0 g) was subjected to a condensation reaction with 1-isobutylpiperazine (0.48 g), thereby yielding 1.3 g of the aimed compound.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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